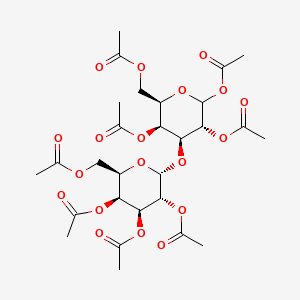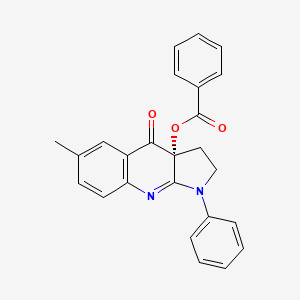
(R)-(+)-Blebbistatin O-Benzoato
Descripción general
Descripción
“®-(+)-Blebbistatin O-Benzoate” is a derivative of Blebbistatin . It is a selective inhibitor of non-muscle myosin II and blocks cell blebbing rapidly and reversibly. It also disrupts directed cell migration and cytokinesis in vertebrate cells .
Molecular Structure Analysis
The molecular formula of “®-(+)-Blebbistatin O-Benzoate” is C25H20N2O3 . Its molecular weight is 396.44 .Physical and Chemical Properties Analysis
“®-(+)-Blebbistatin O-Benzoate” appears as an orange solid . It has a high enantiomeric excess of 99.96% as determined by HPLC . Its melting point ranges from 163.0 to 164.0 °C . It is soluble in chloroform and methanol .Aplicaciones Científicas De Investigación
Inhibición de la Actividad de la Miosina II
®-(+)-Blebbistatin O-Benzoato: se utiliza principalmente por su capacidad para inhibir la actividad de la miosina II . Esta aplicación es crucial en estudios que involucran interacciones actina-miosina, que son fundamentales para la contracción muscular y la motilidad celular. Al bloquear la miosina II, los investigadores pueden investigar el papel de esta proteína en varios procesos celulares, como la citocinesis y la migración celular.
Investigación del Músculo Cardíaco
El compuesto ha sido instrumental en la investigación del músculo cardíaco, particularmente en estudios de mapeo óptico . Permite a los científicos observar la actividad eléctrica del corazón al inhibir la miosina II sin afectar la viabilidad de las células. Esto ha llevado a una mejor supervivencia celular en los cultivos de células del músculo cardíaco, proporcionando una comprensión más clara de la dinámica del músculo cardíaco.
Dinámica de las Células Cancerosas
En la investigación del cáncer, ®-(+)-Blebbistatin O-Benzoato ayuda a estudiar la dinámica de las células cancerosas. Puede prevenir la formación de blebs de membrana, que a menudo se asocian con el movimiento y la división celular en células de melanoma . Esta aplicación es vital para comprender el potencial metastásico de las células cancerosas.
Neurobiología
Los neurobiólogos usan ®-(+)-Blebbistatin O-Benzoato para promover el crecimiento de neuritas . Esto es significativo para estudiar el crecimiento y la regeneración nerviosa, así como para comprender los mecanismos detrás del desarrollo y la reparación neural.
Fisiología del Músculo Esquelético
El compuesto también se utiliza en la fisiología del músculo esquelético para detener las contracciones musculares . Esto permite el análisis de la función muscular y la bioquímica de la contracción muscular sin la interferencia del movimiento muscular real.
División Celular y Citocinesis
Por último, ®-(+)-Blebbistatin O-Benzoato juega un papel en el estudio de la división celular y la citocinesis . Al interrumpir la migración celular dirigida y la citocinesis en las células vertebradas, los investigadores pueden diseccionar los pasos involucrados en estos procesos críticos y comprender cómo las células aseguran una división y distribución adecuada del material genético.
Mecanismo De Acción
Target of Action
The primary target of ®-(+)-Blebbistatin O-Benzoate is non-muscle myosin II . Myosin II is a motor protein that plays a crucial role in muscle contraction and cell motility. It is involved in various cellular processes such as cytokinesis, cell migration, and maintenance of cell shape .
Mode of Action
®-(+)-Blebbistatin O-Benzoate acts as a selective inhibitor of non-muscle myosin II . It binds halfway between the nucleotide binding pocket and the actin binding cleft of myosin, predominantly in an actin detached conformation . This binding inhibits myosin ATPase activity, thereby halting acto-myosin based motility .
Biochemical Pathways
The inhibition of myosin II by ®-(+)-Blebbistatin O-Benzoate affects several biochemical pathways. It blocks cell blebbing, a process associated with cell movement and division . It also disrupts directed cell migration and cytokinesis in vertebrate cells .
Result of Action
The inhibition of non-muscle myosin II by ®-(+)-Blebbistatin O-Benzoate leads to several molecular and cellular effects. It halts cell blebbing and migration, and disrupts cytokinesis in vertebrate cells . These effects can influence various biological processes, including cell division, wound healing, and immune response.
Análisis Bioquímico
Biochemical Properties
®-(+)-Blebbistatin O-Benzoate plays a crucial role in biochemical reactions by inhibiting myosin II ATPase activity. This inhibition disrupts acto-myosin based motility, which is essential for various cellular processes such as cytokinesis and cell migration. The compound interacts with myosin II, binding halfway between the nucleotide binding pocket and the actin binding cleft, predominantly in an actin-detached conformation . This interaction relaxes the acto-myosin myofilaments, leading to several downstream effects.
Cellular Effects
®-(+)-Blebbistatin O-Benzoate has significant effects on various cell types and cellular processes. It inhibits cell blebbing, a process where the cell membrane forms bulges or “blebs.” This inhibition is rapid and reversible, making it useful for studying dynamic cellular processes . Additionally, ®-(+)-Blebbistatin O-Benzoate disrupts directed cell migration and cytokinesis in vertebrate cells. It also influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of myosin II .
Molecular Mechanism
The molecular mechanism of ®-(+)-Blebbistatin O-Benzoate involves its binding to myosin II, where it inhibits myosin ATPase activity. This inhibition prevents the hydrolysis of ATP, which is necessary for myosin II’s interaction with actin filaments. By binding to myosin II, ®-(+)-Blebbistatin O-Benzoate stabilizes the myosin in an actin-detached state, thereby preventing acto-myosin contraction and motility . This mechanism is crucial for understanding how the compound exerts its effects at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ®-(+)-Blebbistatin O-Benzoate change over time. The compound is known for its stability and ability to maintain its inhibitory effects on myosin II-dependent processes for extended periods. Like many chemical inhibitors, it may undergo degradation over time, which can affect its long-term efficacy . Studies have shown that ®-(+)-Blebbistatin O-Benzoate can have long-term effects on cellular function, particularly in in vitro settings where it is used to study cell motility and division.
Dosage Effects in Animal Models
The effects of ®-(+)-Blebbistatin O-Benzoate vary with different dosages in animal models. At lower doses, the compound effectively inhibits myosin II activity without causing significant toxicity. At higher doses, ®-(+)-Blebbistatin O-Benzoate can exhibit toxic effects, including cytotoxicity and disruption of normal cellular functions . It is essential to determine the optimal dosage to balance efficacy and safety in experimental settings.
Metabolic Pathways
®-(+)-Blebbistatin O-Benzoate is involved in metabolic pathways related to myosin II inhibition. The compound interacts with enzymes and cofactors that regulate myosin II activity, affecting metabolic flux and metabolite levels. By inhibiting myosin II ATPase activity, ®-(+)-Blebbistatin O-Benzoate alters the energy dynamics within cells, impacting various metabolic processes .
Transport and Distribution
Within cells and tissues, ®-(+)-Blebbistatin O-Benzoate is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments. The distribution of ®-(+)-Blebbistatin O-Benzoate is crucial for its efficacy, as it needs to reach its target sites to inhibit myosin II effectively .
Subcellular Localization
®-(+)-Blebbistatin O-Benzoate exhibits specific subcellular localization, which is essential for its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications. This localization ensures that ®-(+)-Blebbistatin O-Benzoate can effectively inhibit myosin II in the relevant cellular contexts .
Propiedades
IUPAC Name |
[(3aR)-6-methyl-4-oxo-1-phenyl-2,3-dihydropyrrolo[2,3-b]quinolin-3a-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O3/c1-17-12-13-21-20(16-17)22(28)25(30-23(29)18-8-4-2-5-9-18)14-15-27(24(25)26-21)19-10-6-3-7-11-19/h2-13,16H,14-15H2,1H3/t25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICIURMLAMQGRRU-VWLOTQADSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C3C(C2=O)(CCN3C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)N=C3[C@@](C2=O)(CCN3C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20652449 | |
| Record name | (3aR)-6-Methyl-4-oxo-1-phenyl-1,2,3,4-tetrahydro-3aH-pyrrolo[2,3-b]quinolin-3a-yl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20652449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217635-67-0 | |
| Record name | (3aR)-6-Methyl-4-oxo-1-phenyl-1,2,3,4-tetrahydro-3aH-pyrrolo[2,3-b]quinolin-3a-yl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20652449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(1-Benzylpiperidin-4-yl)methyl]-5,6-dimethoxyindene-1,3-dione](/img/structure/B561848.png)

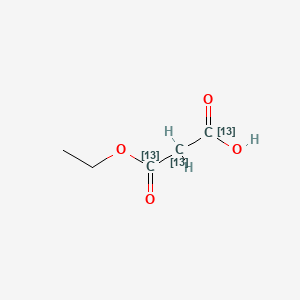
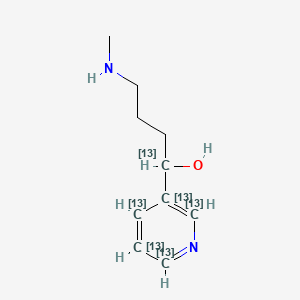
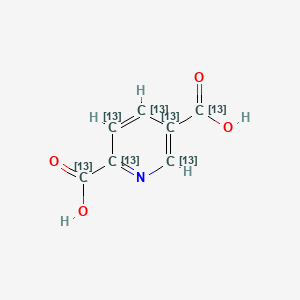


![cis-(+/-)-2-[(N-Benzyl-N-methyl)aminomethyl]-1-(3-methoxyphenyl)cyclohexanol, Hydrochloride](/img/structure/B561860.png)

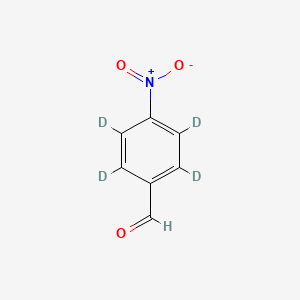

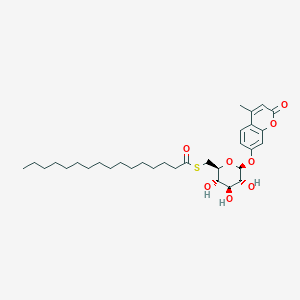
![Methyl (3S,4R,5S,6R)-5-acetamido-2-chloro-4-phenylmethoxy-3-phenylsulfanyl-6-[(1S,2S)-1,2,3-tris(phenylmethoxy)propyl]oxane-2-carboxylate](/img/structure/B561868.png)
